molecular formula C23H16BrClN2O2 B4030329 2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4030329
M. Wt: 467.7 g/mol
InChI Key: YYDHANPCTZKABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of Substituents: The bromophenyl and chloromethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Receptors: Binding to specific receptors to modulate their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the bromine and chloromethoxy substituents.

    2-(3-bromophenyl)quinoline-4-carboxamide: Lacks the chloromethoxy substituent.

    N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide: Lacks the bromophenyl substituent.

Uniqueness

The unique combination of the bromophenyl and chloromethoxyphenyl groups in 2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O2/c1-29-22-10-9-16(25)12-21(22)27-23(28)18-13-20(14-5-4-6-15(24)11-14)26-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDHANPCTZKABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 5
2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenyl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.